molecular formula C11H13ClF3NO B1431708 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride CAS No. 1394688-94-8

3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride

Cat. No.: B1431708
CAS No.: 1394688-94-8
M. Wt: 267.67 g/mol
InChI Key: QROFQKCKJKRRIG-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride (CAS: CID 16780150) is a nitrogen-containing heterocyclic compound with a four-membered azetidine ring. Its molecular formula is C₁₁H₁₂F₃NO·HCl, and its structure features a trifluoromethoxy-substituted benzyl group attached to the azetidine ring . The trifluoromethoxy group (OCF₃) enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. The compound’s SMILES notation is C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F, and its InChIKey is VLKLWKNAFARLJA-UHFFFAOYSA-N .

Properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenyl]methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9;/h1-4,9,15H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROFQKCKJKRRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Azetidine Core: The azetidine ring is often accessed via nucleophilic substitution reactions or ring-closure methods starting from amino derivatives and epihalohydrins (e.g., epichlorohydrin or epibromohydrin) in inert solvents.
  • 4-(Trifluoromethoxy)benzyl Halide: The arylmethyl substituent is introduced using benzyl halide derivatives substituted with trifluoromethoxy groups at the para position.

Synthetic Route Overview

A representative synthetic route involves:

  • Nucleophilic Substitution: The azetidine nitrogen acts as a nucleophile reacting with the 4-(trifluoromethoxy)benzyl halide to form the N-benzylated azetidine intermediate.
  • Salt Formation: The free base azetidine derivative is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • Purification: The hydrochloride salt is purified by crystallization from solvents such as ethyl acetate, isopropanol, or mixtures thereof, yielding a crystalline product of high purity.

Reaction Conditions and Parameters

  • Solvents: Common solvents include inert organic solvents like dichloromethane, tetrahydrofuran, or acetonitrile for substitution reactions; polar solvents such as ethanol or isopropanol for salt formation and crystallization.
  • Temperature: Reactions are typically conducted at ambient to moderate temperatures (0–50 °C) to optimize reaction rates and minimize side reactions.
  • Reaction Time: Varies from several hours to overnight depending on reagent reactivity and scale.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation or moisture interference.

Data Table: Typical Preparation Parameters

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
N-Benzylation Azetidine + 4-(trifluoromethoxy)benzyl chloride Dichloromethane 20–25 4–8 70–85 Stirring under inert atmosphere
Salt Formation Free base + HCl (gas or solution) Ethanol/isopropanol 0–25 1–3 Quantitative Crystallization of hydrochloride
Purification Recrystallization Ethyl acetate/isopropanol Ambient 12–24 >95 purity Single or multiple recrystallizations

Research Findings and Notes

  • The presence of the trifluoromethoxy group on the phenyl ring enhances the compound's lipophilicity and metabolic stability, which is significant in medicinal chemistry contexts.
  • The azetidine ring synthesis and subsequent functionalization must be carefully controlled to avoid ring opening or polymerization.
  • Crystallization of the hydrochloride salt is the preferred purification method, providing a stable, easily handled solid form.
  • Patent literature (e.g., US8207355B2) describes analogous azetidine derivative preparations, emphasizing the use of inert solvents and controlled crystallization steps to obtain high-purity products.
  • The synthetic methodology is scalable and adaptable to various substituted benzyl halides, allowing structural diversification.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine or phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound's structural features may lead to the development of novel pharmaceuticals, particularly in targeting specific biological pathways. The trifluoromethoxy group enhances metabolic stability and can improve bioavailability.
  • Anticancer Agents : Preliminary studies suggest that azetidine derivatives can exhibit anticancer properties. This compound's ability to interact with biological targets could be explored for potential cancer therapies.

2. Biochemistry

  • Enzyme Inhibition Studies : The compound can be used to investigate its effects on various enzymes, particularly those involved in metabolic pathways. Understanding these interactions can provide insights into drug design and enzyme regulation.
  • Cell Culture Experiments : It can serve as an organic buffer in biological assays, facilitating cell culture and analysis in laboratory settings, which is critical for studying cellular responses to drugs.

3. Analytical Chemistry

  • Mass Spectrometry : The predicted collision cross-section data indicates its suitability for analysis via mass spectrometry, which is essential for characterizing compounds in complex mixtures.
  • Chromatographic Techniques : Its unique properties may also enhance separation techniques in chromatography, aiding in the purification of compounds during research.

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine Hydrochloride

  • Molecular Formula : C₁₁H₁₂F₃N·HCl
  • Key Difference : Replaces the trifluoromethoxy (OCF₃) group with a trifluoromethyl (CF₃) group.
  • This compound (TRC-T791405) is >95% pure and used in drug discovery .

3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride

  • Molecular Formula: C₁₀H₁₂FNO·HCl
  • Key Difference: Substitutes the benzyl-linked OCF₃ with a fluorophenoxy group (O-C₆H₄-F).
  • Impact: The phenoxy linkage introduces rigidity and alters electronic properties, which may affect receptor binding. Molecular weight: 217.67 g/mol .

3-(4-Chlorophenoxy)azetidine Hydrochloride

  • Molecular Formula: C₁₀H₁₃Cl₂NO₂
  • Key Difference: Chlorophenoxy substituent instead of trifluoromethoxy-benzyl.
  • Impact : The chlorine atom provides moderate electronegativity, but the absence of fluorine reduces metabolic resistance. Safety protocols emphasize avoiding skin contact due to toxicity risks .

Ring Size and Functional Group Analogues

3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine Hydrochloride

  • Molecular Formula: C₁₂H₁₄F₃NO·HCl
  • Key Difference : Pyrrolidine (5-membered ring) vs. azetidine (4-membered).
  • This compound (EN300-28263406) is used in medicinal chemistry libraries .

3-[3-(Trifluoromethyl)phenoxy]azetidine Hydrochloride

  • Molecular Formula: C₁₀H₁₀F₃NO·HCl
  • Similarity Score : 0.78 (vs. target compound)
  • Key Difference : Trifluoromethyl group at the meta position instead of para-trifluoromethoxy.
  • Impact : Meta substitution disrupts symmetry, possibly altering binding kinetics in biological targets .

Table 1: Comparative Data for Azetidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Purity/Activity Notes
Target Compound C₁₁H₁₂F₃NO·HCl 263.68 4-OCF₃-benzyl Structural lead for CNS drugs
3-[[4-(CF₃)phenyl]methyl]azetidine HCl C₁₁H₁₂F₃N·HCl 259.68 4-CF₃-benzyl >95% purity (HPLC)
3-(4-Cl-phenoxy)azetidine HCl C₁₀H₁₃Cl₂NO₂ 268.12 4-Cl-phenoxy High toxicity risk
3-((4-F-phenoxy)methyl)azetidine HCl C₁₀H₁₂FNO·HCl 217.67 4-F-phenoxy-methyl Used in antimicrobial studies

Q & A

Q. How should researchers resolve discrepancies in reported solubility or stability data?

  • Answer :
  • Controlled Replication : Repeat experiments using identical batches, solvents, and equipment.
  • Advanced Analytics : Use hyphenated techniques (e.g., LC-NMR) to detect trace degradants or polymorphs.
  • Collaborative Validation : Cross-verify data with independent labs using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride
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3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride

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